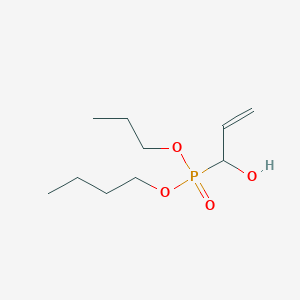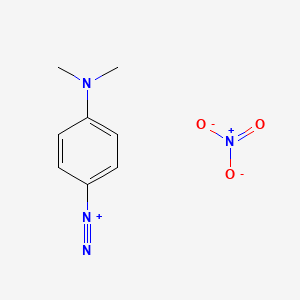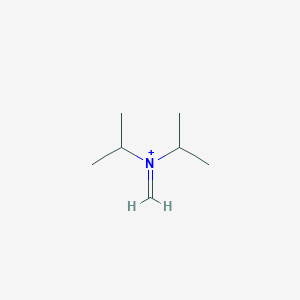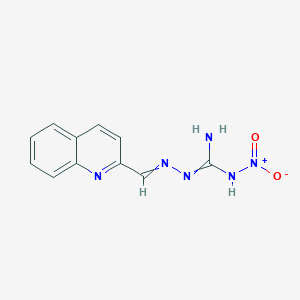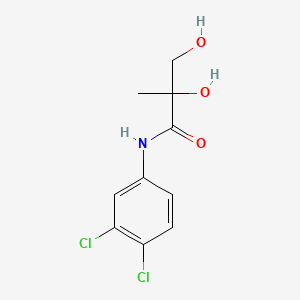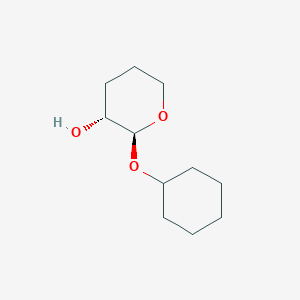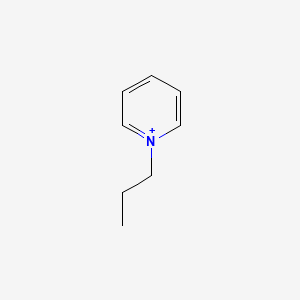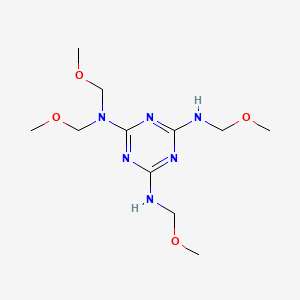
N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methoxymethyl groups attached to the triazine core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” typically involves the reaction of a triazine precursor with methoxymethylating agents. Common reagents used in this process include formaldehyde and methanol, often in the presence of a catalyst such as an acid or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and catalysts as in laboratory synthesis. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methoxymethyl groups could play a role in modulating its activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
Melamine: A triazine derivative with amino groups.
Cyanuric chloride: A triazine derivative with chlorine atoms.
Atrazine: A herbicide with ethylamino and isopropylamino groups.
Uniqueness
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and potential applications. These groups may enhance its solubility, stability, and ability to interact with other molecules.
Properties
CAS No. |
52825-43-1 |
|---|---|
Molecular Formula |
C11H22N6O4 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-N,2-N,4-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6O4/c1-18-5-12-9-14-10(13-6-19-2)16-11(15-9)17(7-20-3)8-21-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) |
InChI Key |
FLYHFZHMELHCRY-UHFFFAOYSA-N |
Canonical SMILES |
COCNC1=NC(=NC(=N1)N(COC)COC)NCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



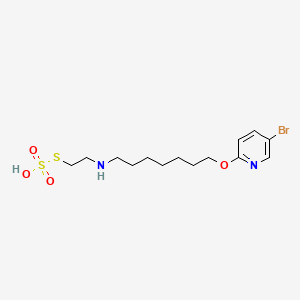
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
